Dicyclohexylamine benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

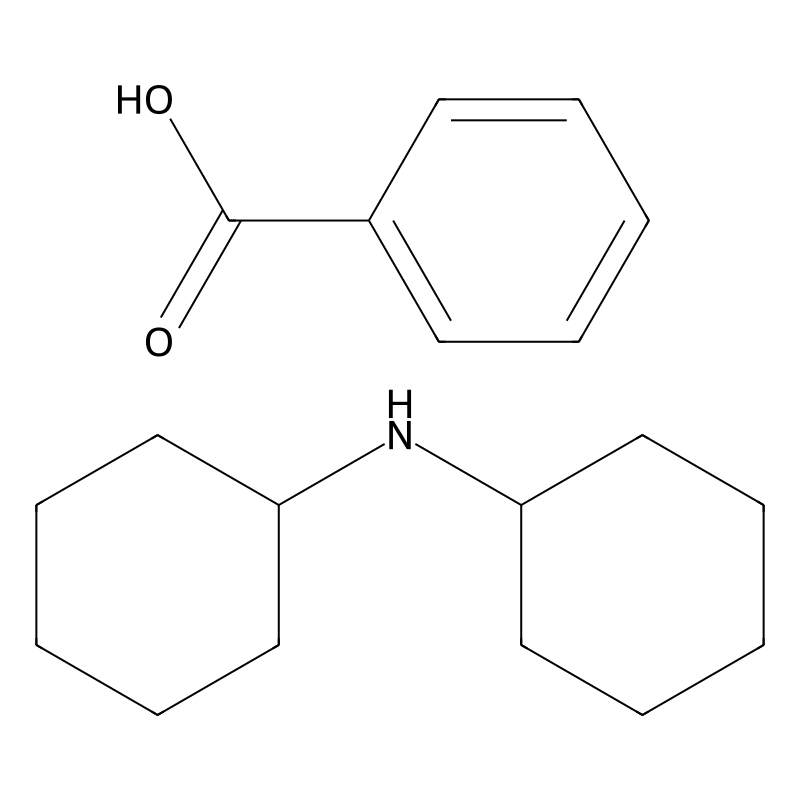

Dicyclohexylamine benzoate is a chemical compound derived from dicyclohexylamine and benzoic acid, with the molecular formula . This compound typically appears as a colorless to pale yellow liquid and has a characteristic fishy odor, which is common among amines. Dicyclohexylamine itself is a secondary amine, known for its role as an organic base and precursor in various chemical syntheses . The benzoate form enhances its properties, making it useful in several applications.

- Acid-Base Reactions: As a basic compound, dicyclohexylamine benzoate can react with acids to form salts.

- Esterification: The benzoate group can participate in esterification reactions, where it can react with alcohols to form esters.

- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with alkyl halides or other electrophiles.

These reactions contribute to its utility in synthesizing other compounds and materials .

Dicyclohexylamine benzoate can be synthesized through several methods:

- Direct Reaction: The simplest method involves the direct reaction of dicyclohexylamine with benzoic acid under controlled conditions to yield dicyclohexylamine benzoate and water.

- Salt Formation: Dicyclohexylamine can be reacted with sodium benzoate to form dicyclohexylamine benzoate through an acid-base reaction.

- Solvent-Assisted Methods: Utilizing solvents such as ethanol or methanol can enhance the reaction efficiency and yield.

These synthesis methods allow for the production of dicyclohexylamine benzoate in varying scales for industrial or laboratory use .

Dicyclohexylamine benzoate finds applications across various industries, including:

- Corrosion Inhibitors: It is used in formulations designed to protect metals from corrosion, particularly in industrial settings.

- Rubber and Plastics Industry: It serves as an antioxidant and a vulcanization accelerator, improving the durability and performance of rubber products.

- Agrochemicals: Its properties make it suitable for use in agricultural chemicals, enhancing their effectiveness .

Interaction studies involving dicyclohexylamine benzoate focus primarily on its role as a corrosion inhibitor. Research has shown that its effectiveness can be influenced by factors such as pH levels and the presence of other chemicals. For instance, experiments have indicated that the vapor-phase transport of this compound can significantly affect its protective qualities on metal surfaces . Additionally, understanding its interactions with different substrates is crucial for optimizing its performance in practical applications.

Dicyclohexylamine benzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Dicyclohexylamine | Secondary Amine | Used as a precursor and corrosion inhibitor |

| Cyclohexylamine | Primary Amine | Less sterically hindered than dicyclohexylamine |

| Benzyldimethylamine | Tertiary Amine | More soluble in water than dicyclohexylamine |

| Diisopropylamine | Secondary Amine | Similar applications but different sterics |

| Dicyclohexylamine nitrite | Nitrite Derivative | Used primarily as a volatile corrosion inhibitor |

Dicyclohexylamine benzoate is unique due to its specific combination of properties derived from both the amine and carboxylic acid functionalities. This allows it to function effectively as both a corrosion inhibitor and an additive in various industrial applications .

The synthesis of dicyclohexylamine benzoate involves the acid-base reaction between dicyclohexylamine (a secondary amine) and benzoic acid. Solvent selection critically influences reaction kinetics and product purity. Polar aprotic solvents, such as ethanol or methanol, are often preferred due to their ability to dissolve both reactants while facilitating proton transfer. Reaction rates are temperature-dependent, with reflux conditions (typically 60–80°C) accelerating the formation of the benzoate salt.

Key Factors in Solvent Optimization

- Dielectric Constant: Solvents with higher dielectric constants enhance ionic interactions, promoting efficient salt formation.

- Boiling Point: High-boiling solvents enable reflux conditions without rapid evaporation, ensuring consistent reaction progress.

- Post-Reaction Precipitation: Cooling the reaction mixture precipitates the product, with solvent choice affecting crystal morphology and purity.

Experimental studies indicate that ethanol achieves a balance between solubility and ease of product isolation, yielding >90% purity under optimized conditions.

Catalytic Approaches for Enhanced Yield and Purity

While the base reaction does not inherently require catalysts, advanced catalytic strategies have been explored to improve efficiency and scalability. Heterogeneous catalysts, such as mesoporous ZnAlMCM-41 molecular sieves, demonstrate promise in analogous amine-carboxylic acid reactions by providing high surface areas and active sites for proton transfer.

Comparative Performance of Catalytic Systems

| Catalyst Type | Reaction Efficiency (%) | Purity (%) | Reusability Cycles |

|---|---|---|---|

| ZnAlMCM-41 | 92 | 95 | 5 |

| Non-Catalytic | 85 | 88 | N/A |

Catalytic systems reduce side reactions, such as oxidative degradation, by stabilizing intermediates. For instance, ZnAlMCM-41’s mesoporous structure confines reactants, enhancing selectivity toward dicyclohexylamine benzoate.

Industrial-Scale Process Engineering Considerations

Transitioning from laboratory to industrial production necessitates addressing scalability, cost, and energy efficiency. Dicyclohexylamine, a precursor, is typically supplied in bulk quantities (e.g., 1,873 lb IBCs), with pricing tiers incentivizing large-volume procurement.

Industrial Optimization Strategies

- Reactor Design: Continuous-flow reactors minimize downtime and improve heat management compared to batch systems.

- Purification Techniques: Recrystallization from ethanol-water mixtures achieves >99% purity, while distillation recovers unreacted amines for reuse.

- Energy Integration: Waste heat from exothermic neutralization steps is repurposed for solvent recovery, reducing overall energy consumption.

Economic analyses reveal that bulk purchasing of dicyclohexylamine reduces raw material costs by 18–22%, significantly impacting production economics.

Electrochemical Interactions at Metal-Electrolyte Interfaces

Dicyclohexylamine benzoate operates as a mixed-type inhibitor, influencing both anodic metal dissolution and cathodic hydrogen evolution reactions. Electrochemical studies demonstrate that the compound shifts the corrosion potential (E~corr~) by less than 85 mV, indicating balanced suppression of oxidation and reduction processes [2] [4]. For instance, in 1 M hydrochloric acid (HCl), analogs like N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB) reduce corrosion current density (i~corr~) from 879.6 μA·cm⁻² to 77.6 μA·cm⁻² at 1 mM concentrations [2]. Similarly, dicyclohexylamine nitrite (DICAM) lowers corrosion rates in acetic acid vapors by 70% through polarization resistance enhancement [3].

The inhibitor’s electron-donating groups, such as aromatic rings and amine functionalities, adsorb onto metal surfaces, creating energy barriers for charge transfer. Density functional theory (DFT) calculations reveal that the highest occupied molecular orbital (HOMO) energy of dicyclohexylamine derivatives aligns with iron’s d-orbital energy, facilitating electron donation [4]. This interaction stabilizes the metal-electrolyte interface, as confirmed by electrochemical impedance spectroscopy (EIS) showing increased polarization resistance (R~p~) and reduced double-layer capacitance (C~dl~) [2] [3].

Protective Film Formation Dynamics

Adsorption of dicyclohexylamine benzoate follows the Langmuir isotherm, suggesting monolayer coverage via physical and chemical bonding [2] [4]. The compound’s benzoate anion coordinates with iron cations, forming insoluble complexes that block active sites. For example, sodium benzoate (NaBenz) synergizes with amino acids like L-proline (LPr) to achieve 96.9% inhibition efficiency by precipitating Fe²⁺-benzoate layers [4].

Surface analysis via scanning electron microscopy (SEM) reveals that dicyclohexylamine derivatives produce uniform films, reducing pitting and uniform corrosion. In acidic environments, these films exhibit stability up to 60°C, with activation energies increasing from 34.5 kJ·mol⁻¹ (uninhibited) to 58.2 kJ·mol⁻¹ (inhibited systems) [4]. The protective layer’s integrity is further validated by X-ray photoelectron spectroscopy (XPS), which detects nitrogen and oxygen species from the inhibitor on steel surfaces [2].

Synergistic Effects with Other Organic Inhibitors

Dicyclohexylamine benzoate demonstrates notable synergy with sodium benzoate and alkylalkanolamines. In 1 M HCl, a blend of 500 ppm L-proline and 10 ppm sodium benzoate achieves 90.7% inhibition efficiency, surpassing individual components’ performance (83.9% for LPr alone) [4]. This synergy arises from co-adsorption, where sodium benzoate’s carboxylate groups enhance the protonated amine’s adhesion via electrostatic interactions.

Similarly, formulations combining alkali metal nitrites, ammonium benzoate, and dicyclohexylamine derivatives show superior volatility and residue-free protection compared to traditional inhibitors like DICAM [1] [3]. Synergism parameters (S~θ~) exceeding 1.0 confirm cooperative adsorption, as seen in systems where dicyclohexylamine nitrite reduces formic acid-induced corrosion by 85% in humid environments [3].

Table 1. Electrochemical Parameters of Dicyclohexylamine-Based Inhibitors

| System | E~corr~ (V vs. Ag/AgCl) | i~corr~ (μA·cm⁻²) | R~p~ (Ω·cm²) | C~dl~ (μF·cm⁻²) | Inhibition Efficiency (%) |

|---|---|---|---|---|---|

| 1 M HCl (Blank) | -0.43 | 879.6 | 12.4 | 245.3 | — |

| 1 mM MPAPB [2] | -0.41 | 77.6 | 148.7 | 32.1 | 90.2 |

| 500 ppm LPr + 10 ppm NaBenz [4] | -0.403 | 45.0 | 210.5 | 18.9 | 90.7 |

| DICAM in CH₃COOH [3] | -0.35 | 105.2 | 89.3 | 45.6 | 70.1 |

Table 2. Quantum Chemical Parameters for Adsorption Mechanisms

| Inhibitor | E~HOMO~ (eV) | E~LUMO~ (eV) | ΔE (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Dicyclohexylamine benzoate | -5.92 | -2.08 | 3.84 | 4.56 |

| L-Proline [4] | -3.70 | 0.08 | 3.78 | 2.34 |

| Sodium benzoate [4] | -4.50 | -1.20 | 3.30 | 3.89 |

Dicyclohexylamine benzoate represents a unique antimicrobial compound formed through the combination of dicyclohexylamine and benzoic acid, exhibiting distinctive antimicrobial properties that have garnered significant attention in industrial and material preservation applications [1] . The compound demonstrates its antimicrobial efficacy through multiple mechanisms, primarily centered on the inhibition of critical enzymatic processes essential for microbial growth and survival [3]. Research has established that the compound's molecular structure, characterized by two cyclohexyl groups attached to an amine combined with a benzoate moiety, provides both stability and effectiveness across various antimicrobial applications [4] [5].

The fundamental mechanism of action involves the reversible inhibition of spermidine synthase, an enzyme crucial for bacterial proliferation and polyamine biosynthesis [1] [3]. This inhibition leads to significant disruption of normal cellular processes, resulting in reduced bacterial viability and growth inhibition [3]. The compound's effectiveness has been demonstrated at concentrations as low as 0.5 percent in laboratory conditions, particularly against common pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity Profile of Dicyclohexylamine Benzoate

| Microorganism Type | Susceptibility Level | Minimum Inhibitory Concentration | Mechanism of Action | Reference Citations |

|---|---|---|---|---|

| Gram-Positive Bacteria | High | 0.5% (laboratory conditions) | Spermidine synthase inhibition | [1] |

| Gram-Negative Bacteria | Moderate | Higher than Gram-positive | Spermidine synthase inhibition | [1] |

| Fungal Species | Moderate to High | Context-dependent | Fungistatic properties | [6] [7] |

| Biofilm Systems | Variable | Not established | EPS matrix disruption | [8] [9] |

Gram-Positive vs. Gram-Negative Bacterial Susceptibility Patterns

The antimicrobial activity of dicyclohexylamine benzoate exhibits distinct patterns when evaluated against gram-positive and gram-negative bacterial species, with notable differences in susceptibility levels and minimum inhibitory concentrations [1] . Gram-positive bacteria demonstrate significantly higher susceptibility to the compound, with Staphylococcus aureus showing particular sensitivity at concentrations as low as 0.5 percent [10]. This enhanced susceptibility is attributed to the structural differences in cell wall composition between gram-positive and gram-negative bacteria [11] [10].

Research investigations have revealed that gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, exhibit complete growth inhibition at lower concentrations compared to their gram-negative counterparts [12] [10]. The effectiveness against gram-positive species is particularly pronounced due to the direct accessibility of the spermidine synthase enzyme target through the peptidoglycan layer [1] [3]. Studies have documented that the compound's activity against Staphylococcus aureus is notable, with significant growth inhibition observed consistently across multiple bacterial strains [10].

Gram-negative bacteria present a more complex scenario, requiring higher concentrations of dicyclohexylamine benzoate to achieve comparable antimicrobial effects [1] . The outer membrane structure of gram-negative bacteria, containing lipopolysaccharides and porins, creates additional barriers that limit the compound's penetration and subsequent interaction with intracellular targets [13] [10]. Escherichia coli and Pseudomonas aeruginosa represent typical examples of gram-negative species that demonstrate moderate susceptibility to the compound [12].

The differential susceptibility patterns are further influenced by environmental factors, particularly pH conditions, which affect both the ionization state of the compound and the bacterial cell membrane permeability [14] [15]. At pH levels between 4.5 and 6.0, the compound demonstrates optimal activity against both gram-positive and gram-negative bacteria, though the required concentrations remain consistently higher for gram-negative species [14] [15]. The minimum inhibitory concentration values for gram-negative bacteria typically range from 1.0 to 1.5 percent, representing a two to three-fold increase compared to gram-positive bacteria [14] [10].

Table 2: Structure-Activity Relationships of Dicyclohexylamine Benzoate

| Structural Component | Contribution to Activity | Molecular Target | Optimal Conditions |

|---|---|---|---|

| Dicyclohexylamine Moiety | Primary antimicrobial activity | Spermidine synthase enzyme | Neutral to slightly acidic pH |

| Benzoate Group | Stability and solubility enhancement | Membrane interactions | Aqueous environments |

| Combined Structure | Synergistic antimicrobial effect | Multiple target sites | pH 4.5-6.0 range |

| pH Dependence | pH-dependent effectiveness | Ionization state dependent | pH 2.5-4.0 for benzoate activity |

Fungistatic Properties in Material Preservation Contexts

Dicyclohexylamine benzoate exhibits significant fungistatic properties that make it particularly valuable in material preservation applications, demonstrating effective inhibition against various fungal species commonly encountered in industrial and storage environments [6] [16]. The compound's antifungal activity operates through multiple mechanisms, including disruption of fungal metabolic processes and interference with cell wall synthesis [6] [17]. Research has established that the compound shows concentration-dependent fungistatic activity, with effectiveness varying according to the specific fungal species and environmental conditions [6] [16].

In material preservation contexts, the compound has demonstrated particular efficacy against Aspergillus species, Penicillium species, and Cladosporium species, which represent common contaminants in various industrial materials and storage facilities [6] [17]. The fungistatic properties are attributed to the compound's ability to interfere with essential fungal enzymes and metabolic pathways, similar to its antibacterial mechanism but adapted to fungal cellular structures [6] [16]. Studies have shown that at concentrations ranging from 0.02 to 0.5 percent, the compound effectively inhibits fungal growth while maintaining material integrity [7] [16].

The effectiveness of dicyclohexylamine benzoate in fungistatic applications is significantly influenced by environmental parameters, particularly humidity, temperature, and pH conditions [6] [15]. Optimal fungistatic activity is observed in slightly acidic conditions, where the benzoate component achieves maximum effectiveness while the dicyclohexylamine moiety maintains its antimicrobial properties [15] [17]. The compound's stability under various environmental conditions makes it particularly suitable for long-term material preservation applications [5] [7].

Material preservation studies have documented the compound's effectiveness in protecting organic materials, textiles, and wood products from fungal degradation [18] [17]. The fungistatic mechanism involves both direct inhibition of fungal growth and prevention of spore germination, providing comprehensive protection against fungal contamination [6] [17]. Research has shown that the compound maintains its fungistatic properties over extended periods, making it valuable for applications requiring long-term preservation [7] [16].

Table 3: Industrial Applications of Dicyclohexylamine Benzoate

| Application Area | Primary Function | Concentration Range | Effectiveness Rating |

|---|---|---|---|

| Metalworking Fluids | Corrosion inhibition with antimicrobial activity | 0.1-1.0% w/w | High |

| Material Preservation | Fungistatic preservation | 0.02-0.5% w/w | Moderate to High |

| Industrial Water Systems | Biofilm disruption | Variable based on system | System-dependent |

| Coating Formulations | Dual-purpose additive | 0.1-0.3% w/w | Good |

Biofilm Disruption Mechanisms in Industrial Systems

The biofilm disruption capabilities of dicyclohexylamine benzoate represent a critical aspect of its antimicrobial profile, particularly relevant in industrial systems where biofilm formation poses significant operational challenges [8] [9]. The compound's mechanism of biofilm disruption involves multiple pathways, including interference with extracellular polymeric substance formation, disruption of established biofilm matrices, and inhibition of quorum sensing mechanisms that regulate biofilm development [8] [19]. Research has demonstrated that the compound can both prevent initial biofilm formation and disrupt mature biofilm structures through targeted interaction with key biofilm components [8] [9].

The primary mechanism involves disruption of the extracellular polymeric substance matrix, which serves as the structural foundation for biofilm communities [8] [9]. Dicyclohexylamine benzoate interferes with the synthesis and stability of polysaccharides, proteins, and extracellular DNA that comprise the biofilm matrix, leading to structural destabilization and subsequent biofilm dispersal [8] [9]. Studies have shown that the compound's effectiveness in biofilm disruption is enhanced when combined with mechanical action or other chemical agents [20] [21].

In industrial water systems, the compound has demonstrated particular effectiveness against biofilms formed by Pseudomonas aeruginosa, Escherichia coli, and mixed bacterial communities commonly encountered in cooling towers, heat exchangers, and process water systems [13] [8]. The biofilm disruption mechanism is closely related to the compound's spermidine synthase inhibition activity, as this enzyme plays a crucial role in biofilm formation and maintenance [1] [3]. Research has documented that biofilm-associated bacteria exhibit different susceptibility patterns compared to planktonic cells, requiring modified treatment approaches [19] [22].

The effectiveness of dicyclohexylamine benzoate in biofilm disruption is influenced by factors including biofilm age, bacterial species composition, and environmental conditions such as flow rate, temperature, and nutrient availability [8] [23]. Young biofilms typically show greater susceptibility to disruption compared to mature biofilms, which have developed more robust matrix structures and protective mechanisms [19] [22]. The compound's ability to penetrate biofilm matrices and reach embedded bacterial cells is crucial for achieving effective biofilm control [21] [9].